Product packaging for atrial natriuretic factor (5-23)amide(Cat. No.:CAS No. 119903-19-4)

atrial natriuretic factor (5-23)amide

Cat. No.: B1168837
CAS No.: 119903-19-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Atrial natriuretic factor (5-23)amide is a research-grade peptide reagent for laboratory investigations only. It is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals. This peptide fragment is derived from the endogenous 28-amino acid cardiac hormone, Atrial Natriuretic Peptide (ANP), which is synthesized by cardiac myocytes and plays a critical role in cardiovascular and renal homeostasis . The mature, active ANP is produced from a pre-prohormone that is sequentially cleaved by the protease corin . ANP's primary physiological effects include promoting natriuresis (sodium excretion), diuresis, vasodilation, and the suppression of the Renin-Angiotensin-Aldosterone System (RAAS), collectively leading to a reduction in blood pressure and blood volume . These actions are mediated through the binding of ANP to its specific guanylyl cyclase-A (GC-A) receptor, also known as Natriuretic Peptide Receptor-A (NPR-A) . This binding event stimulates the conversion of GTP to cyclic GMP (cGMP), which acts as a second messenger to exert the downstream biological effects . The (5-23)amide fragment is believed to encompass a portion of the conserved ring structure of ANP, which is critical for receptor binding and bioactivity, and is stabilized by a disulfide bond between two cysteine residues . As such, this fragment serves as a valuable tool for scientists studying the structure-activity relationships of natriuretic peptides, investigating hormone-receptor interactions, and developing assays for ANP detection. Research involving this compound contributes to the broader understanding of cardiovascular diseases, hypertension, and renal physiology .

Properties

CAS No.

119903-19-4

Molecular Formula

C10H11ClO

Synonyms

atrial natriuretic factor (5-23)amide

Origin of Product

United States

Molecular Architecture and Chemical Synthesis of Atrial Natriuretic Factor 5 23 Amide

Peptide Sequence and Structural Features of ANF(5-23)amide

The primary structure of atrial natriuretic factor (5-23)amide is derived from the human natriuretic peptide A (NPPA) prohormone. uq.edu.au The numbering (5-23) refers to the amino acid residues of the mature 28-amino acid ANP, which itself corresponds to residues 99-126 of the prohormone. The sequence of human pro-ANP is MSSFSTTTVSFLLLLAFQLLGQTRANPMYNAVSNADLMDFKNLLDHLEEKMPLEDEVVPPQVLSEPNEEAGAALSPLPEVPPWTGEVSPAQRDGGALGRGPWDSSDRSALLKSKLRALLTAPRSLRRSSCFGGRMDRIGAQSGLGCNSFRY. uq.edu.au The mature 28-amino acid ANP sequence is SLRRSSCFGGRMDRIGAQSGLGCNSFRY.

Therefore, ANF(5-23)amide corresponds to the following 19-amino acid sequence:

Ser-Ser-Cys-Phe-Gly-Gly-Arg-Met-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-NH₂

A defining structural feature of this peptide is the intramolecular disulfide bond between the two cysteine (Cys) residues at positions 7 and 23 of the mature ANP sequence (corresponding to positions 3 and 19 of this truncated fragment). nih.gov This disulfide bridge forms a 17-membered ring, which is essential for the biological activity of ANF peptides. acs.org The C-terminus of the peptide is amidated, which can increase its stability against enzymatic degradation by carboxypeptidases.

Table 1: Amino Acid Sequence of this compound

PositionAmino Acid (Three-Letter Code)Amino Acid (One-Letter Code)
1SerS
2SerS
3CysC
4PheF
5GlyG
6GlyG
7ArgR
8MetM
9AspD
10ArgR
11IleI
12GlyG
13AlaA
14GlnQ
15SerS
16GlyG
17LeuL
18GlyG
19CysC

This table represents the 19-amino acid sequence of ANF(5-23)amide, with a disulfide bridge between the Cysteine residues at positions 3 and 19.

Solid-Phase and Solution-Phase Peptide Synthesis Methodologies for ANF(5-23)amide

The chemical synthesis of ANF(5-23)amide can be achieved through two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the more common and automated method for synthesizing peptides of this length. The general steps for the synthesis of ANF(5-23)amide using the widely adopted Fmoc/tBu strategy are as follows:

Resin Selection and First Amino Acid Attachment: A Rink Amide resin is typically used to obtain the C-terminal amide. peptide.com The first amino acid, Fmoc-Cys(Trt)-OH, is attached to the resin. The trityl (Trt) group is a common protecting group for the sulfhydryl side chain of cysteine.

Iterative Deprotection and Coupling: The synthesis proceeds from the C-terminus to the N-terminus. Each cycle involves two main steps:

Deprotection: The temporary Nα-Fmoc protecting group is removed using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF).

Coupling: The next Fmoc-protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain. Common coupling reagents include HBTU/HOBt or HATU in the presence of a base such as N,N-diisopropylethylamine (DIEA). peptide.com

Side-Chain Protection: The reactive side chains of the amino acids are protected with acid-labile groups to prevent side reactions. A typical protection scheme is outlined in the table below.

Table 2: Representative Side-Chain Protecting Groups for Fmoc-SPPS of ANF(5-23)amide

Amino AcidSide-Chain Protecting Group
Sertert-Butyl (tBu)
CysTrityl (Trt)
Arg2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)
Asptert-Butyl (tBu)
GlnTrityl (Trt)

Cleavage and Deprotection: Once the entire peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to prevent side reactions, particularly with the methionine and cysteine residues.

Disulfide Bond Formation: After cleavage and deprotection, the linear peptide is subjected to an oxidation reaction to form the intramolecular disulfide bond. This can be achieved by air oxidation in a dilute aqueous solution at a slightly basic pH (around 8.5) or by using oxidizing agents such as potassium ferricyanide (B76249) (K₃[Fe(CN)₆]). nih.gov

Solution-Phase Peptide Synthesis

Solution-phase synthesis involves the stepwise coupling of amino acids or small peptide fragments in a suitable solvent. While less common for peptides of this length due to the need for purification of intermediates at each step, it can be advantageous for large-scale synthesis. The synthesis of ANF analogs has been achieved by assembling protected peptide fragments in solution, followed by a final deprotection and cyclization step. peptide.com This approach requires careful planning of the fragment selection and the protection strategy to ensure solubility and prevent side reactions.

Purification and Characterization Techniques for Synthetic ANF(5-23)amide

After synthesis and cyclization, the crude synthetic peptide must be purified and its identity and purity confirmed.

Purification

The primary method for the purification of synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .

Principle: RP-HPLC separates molecules based on their hydrophobicity. The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing a small amount of an ion-pairing agent like TFA) is used to elute the peptides. The more hydrophobic the peptide, the longer it is retained on the column.

Typical Conditions:

Column: C18, wide-pore (300 Å) for peptides.

Mobile Phase A: 0.1% TFA in water.

Mobile Phase B: 0.1% TFA in acetonitrile.

Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptide. The exact gradient depends on the specific peptide's hydrophobicity.

Detection: UV absorbance at 214 nm and 280 nm.

Fractions are collected and analyzed for purity, and those containing the pure product are pooled and lyophilized.

Characterization

Several analytical techniques are used to confirm the identity and purity of the final product.

Analytical RP-HPLC: This is used to assess the purity of the final product by injecting a small sample onto an analytical HPLC column and observing the number and size of the peaks in the chromatogram. A single major peak indicates high purity.

Mass Spectrometry (MS): This is a critical technique for confirming the molecular weight of the synthetic peptide.

Electrospray Ionization (ESI-MS): This technique is commonly used to determine the molecular mass of the peptide with high accuracy. The expected monoisotopic mass of ANF(5-23)amide can be calculated from its amino acid composition.

Tandem Mass Spectrometry (MS/MS): This technique is used to confirm the amino acid sequence. The purified peptide is fragmented in the mass spectrometer, and the masses of the resulting fragment ions (b- and y-ions) are used to deduce the sequence.

Table 3: Expected Mass Spectrometry Data for ANF(5-23)amide

ParameterExpected Value
Molecular FormulaC₇₄H₁₁₉N₂₅O₂₅S₂
Monoisotopic Mass1850.81 Da
Average Mass1852.11 Da
[M+H]⁺ (Monoisotopic)1851.82 m/z
[M+2H]²⁺ (Monoisotopic)926.41 m/z

The expected masses are calculated based on the amino acid sequence and the presence of a C-terminal amide and one disulfide bond.

By combining these synthesis, purification, and characterization techniques, high-purity this compound can be reliably produced for research applications.

Structure Activity Relationships Sar and Receptor Interactions of Anf 5 23 Amide

General Principles of ANP Structure-Activity Relationships

The biological effects of atrial natriuretic peptide (ANP) are mediated through its interaction with a family of specific cell surface receptors, primarily natriuretic peptide receptor-A (NPR-A), natriuretic peptide receptor-B (NPR-B), and natriuretic peptide receptor-C (NPR-C). General principles governing the structure-activity relationships of ANP and its analogs emphasize the critical role of certain structural motifs for receptor binding and activation guidetopharmacology.orguni-freiburg.de.

A key structural feature essential for the biological activity and receptor recognition of ANP, including its truncated analogs, is the presence of a disulfide bond citeab.com. In the case of full-length ANP, this bond forms a conserved ring structure that is fundamental for its interaction with guanylyl cyclase-coupled receptors. Analogs lacking this disulfide bridge often show a significant reduction or complete loss of ability to bind to NPR-A and stimulate cyclic GMP (cGMP) production uni-freiburg.de.

Different amino acid residues within the peptide sequence contribute distinctly to binding affinity and receptor selectivity. For instance, modifications or truncations can alter the specificity of the peptide towards one receptor subtype over others, highlighting the intricate relationship between peptide sequence, three-dimensional conformation, and biological function uni-freiburg.de.

Binding Affinity and Selectivity of ANF(5-23)amide for Natriuretic Peptide Receptor Subtypes

ANF(5-23)amide, a truncated form of ANP, demonstrates distinct binding affinities and selectivity profiles for the natriuretic peptide receptor subtypes, especially when compared to the full-length ANP. This analog is characterized by a 17-amino acid ring structure formed by a disulfide bond, which is crucial for its biological activity and receptor recognition citeab.com.

Natriuretic peptide receptor-A (NPR-A), also known as guanylyl cyclase-A (GC-A), is the primary receptor responsible for mediating many of ANP's classical effects, such as vasodilation, natriuresis, and diuresis, through the stimulation of intracellular cGMP production nih.govxenbase.org. Research findings indicate that while full-length ANP strongly activates NPR-A, truncated analogs like ANF(4-23)amide (a close structural variant of ANF(5-23)amide) generally exhibit a lack of agonism for NPR-A. Specifically, ANF(4-23)amide has been shown not to stimulate cGMP production, suggesting it does not significantly interact with or activate NPR-A in this manner wikidata.orgciteab.com. Some studies report that ANF(4-23)amide has no effect on renal dopamine (B1211576) uptake, a process mediated by NPR-A, and does not alter the effects of full-length ANP on this uptake sigmaaldrich.com.

Natriuretic peptide receptor-B (NPR-B), or guanylyl cyclase-B (GC-B), is primarily the cognate receptor for C-type natriuretic peptide (CNP) and mediates functions related to vascular tone and growth guidetopharmacology.orgnih.gov. Similar to NPR-A, studies involving ANF(4-23)amide show that this analog does not induce an increase in intracellular cGMP, implying a lack of agonism for NPR-B citeab.com. This suggests that ANF(5-23)amide also possesses limited or no agonistic activity towards NPR-B, reinforcing its selectivity profile within the natriuretic peptide receptor family.

In contrast to its interactions with NPR-A and NPR-B, ANF(5-23)amide, through its closely related analog ANF(4-23)amide, demonstrates clear agonistic activity for the natriuretic peptide clearance receptor (NPR-C) wikidata.orgciteab.com. NPR-C, traditionally considered a "clearance" receptor involved in removing natriuretic peptides from circulation, is also known to be coupled to cGMP-independent signaling pathways, including the modulation of adenylyl cyclase and phospholipase C (PLC) activity guidetopharmacology.orgnih.govciteab.com.

Studies have confirmed that cANP(4-23)amide acts as a selective NPR-C agonist. It has been shown to decrease basal cAMP content, an effect that is inhibited by PLC and protein kinase C (PKC) inhibitors, strongly supporting NPR-C activation through these pathways wikidata.org. The ability of ANF(4-23)amide to enhance phosphoinositide turnover, an effect abolished by PLC inhibitors, further underscores its interaction with NPR-C signaling wikidata.org.

Conformational Requirements for ANF(5-23)amide Receptor Recognition

The conformation of a peptide is paramount for its specific interaction with receptors. For ANF(5-23)amide, the 17-amino acid ring structure formed by the disulfide bond between Cys7 and Cys23 (relative to full-length ANP) is explicitly identified as essential for its biological activity and receptor recognition citeab.com. This cyclic structure likely provides the necessary rigidity and spatial arrangement of critical amino acid residues required for effective binding.

Comparative Receptor Binding Profiles of ANF(5-23)amide with Full-Length ANP and Other Truncated Analogs

The receptor binding profile of ANF(5-23)amide (inferred from ANF(4-23)amide) stands in stark contrast to that of full-length ANP and other natriuretic peptide analogs.

Binding Profile Comparison

PeptidePrimary Receptor InteractionSignaling Pathway InvolvedObserved EffectsKey Structural Feature
Full-length ANPNPR-A, NPR-CGuanylyl Cyclase/cGMP, PLC/cAMPVasodilation, Natriuresis, Diuresis, cAMP modulationDisulfide bond (Cys7-Cys23)
ANF(5-23)amide (or 4-23 amide)NPR-C (selective agonist)PLC/cAMP (cGMP-independent)Decreased basal cAMP, enhanced phosphoinositide turnoverDisulfide bond (Cys7-Cys23 in full length)
Brain Natriuretic Peptide (BNP)NPR-AGuanylyl Cyclase/cGMPVasodilation, Natriuresis, DiuresisDisulfide bond
C-type Natriuretic Peptide (CNP)NPR-BGuanylyl Cyclase/cGMPVasorelaxation, growth regulationDisulfide bond

Full-length ANP (e.g., human ANP (1-28)) potently binds to and activates NPR-A, leading to a significant increase in intracellular cGMP levels and downstream physiological effects nih.govsigmaaldrich.com. It also binds to NPR-C, which contributes to its clearance from circulation and mediates certain cGMP-independent effects guidetopharmacology.orgnih.gov.

In contrast, ANF(5-23)amide, often studied as ANF(4-23)amide, loses the ability to significantly activate the guanylyl cyclase activity of NPR-A or NPR-B wikidata.orgciteab.com. Instead, it gains a selective agonistic activity towards NPR-C, impacting intracellular signaling through pathways distinct from cGMP, such as those involving phospholipase C and adenylyl cyclase inhibition wikidata.orgciteab.com. This shift in receptor selectivity highlights how specific truncations can profoundly alter the pharmacological profile of natriuretic peptides, making certain fragments useful tools for studying specific receptor functions or as leads for targeted therapeutic development. The presence of the disulfide bond in ANF(5-23)amide, mimicking the crucial ring structure of full-length ANP, is still essential for its recognition by NPR-C uni-freiburg.deciteab.com.

Mechanisms of Intracellular Signal Transduction Mediated by Anf 5 23 Amide

Cyclic Guanosine (B1672433) Monophosphate (cGMP) Production via Particulate Guanylyl Cyclases

The primary and well-characterized pathway for full-length natriuretic peptides like ANP involves the activation of particulate guanylyl cyclases (pGCs), specifically NPR-A (also known as GC-A or NPR1) and NPR-B (GC-B or NPR2) oup.comlibretexts.orgd-nb.infofrontiersin.orgpnas.orgoup.com. These receptors are single transmembrane-spanning proteins. Upon binding of a natriuretic peptide to their extracellular domain, they activate their intracellular catalytic domain, leading to the accelerated conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) libretexts.orgd-nb.infofrontiersin.orgresearchgate.netnih.govfrontiersin.org. The production of cGMP serves as a crucial second messenger in various physiological responses, including blood pressure control, natriuresis, and vasorelaxation d-nb.inforesearchgate.netfrontiersin.org. ATP is an obligatory factor facilitating this hormonal signal transduction through its ATP-regulated module (ARM) within the receptor researchgate.netnih.gov.

However, for atrial natriuretic factor (5-23)amide, its specific interaction with NPR-A or NPR-B may be limited, as NPR-C has been identified as a selective receptor for certain ANP fragments. For instance, "Atrial Natriuretic Peptide (ANP) Des[18-22] (4-23) amide, rat" is known as a selective agonist of NPR-C echelon-inc.com. If ANF(5-23)amide primarily binds to NPR-C, which notably lacks the intracellular guanylyl cyclase domain oup.com, it would not directly stimulate cGMP production through this canonical particulate guanylyl cyclase pathway. Any involvement in cGMP production would likely be indirect or via negligible affinity for NPR-A/B.

When cGMP is produced, it primarily mediates its intracellular effects by activating cGMP-dependent protein kinase (PKG), also known as Protein Kinase G libretexts.orgfrontiersin.org. PKG is a key downstream effector of the cGMP pathway. The binding of cGMP to the regulatory subunits of PKG causes a conformational change that relieves autoinhibition, thereby activating the catalytic subunits of the kinase libretexts.org. Activated PKG then phosphorylates a variety of target proteins on serine and threonine residues, modulating their activity and leading to diverse cellular responses such as vasodilation, regulation of calcium levels, and modulation of gene expression libretexts.orgfrontiersin.org. For ANF(5-23)amide, the activation of PKG would be contingent on its ability to generate cGMP, which, as noted, is unlikely to be a direct effect if its primary interaction is with NPR-C.

Beyond PKG activation, cGMP can also directly modulate the activity of certain ion channels without the involvement of a kinase sophion.comnih.govnih.gov. This direct binding of cGMP to specific ion channels, known as cyclic nucleotide-gated (CNG) channels, plays a critical role in various sensory systems, including vision and olfaction, where they are gated by ligands rather than voltage sophion.comnih.gov. Additionally, cGMP-dependent pathways have been shown to modulate the function of voltage-gated ion channels, such as voltage-gated sodium and potassium channels, in other contexts nih.gov. For instance, a membrane-permeant cGMP analog has been shown to reduce nociceptor excitability by decreasing the activity of tetrodotoxin-resistant sodium channels and IA potassium currents nih.gov. The relevance of this pathway for ANF(5-23)amide depends entirely on its capacity to influence intracellular cGMP levels.

Non-cGMP Signaling Pathways Modulated by ANF(5-23)amide

Despite the absence of a guanylyl cyclase domain, the natriuretic peptide clearance receptor (NPR-C) has been demonstrated to participate in intracellular signaling, particularly when activated by specific ANP fragments or analogs oup.compancreapedia.org. Given that certain amidated ANP fragments, such as ANP Des[18-22] (4-23) amide, selectively act as NPR-C agonists echelon-inc.com, it is plausible that ANF(5-23)amide may similarly engage NPR-C-mediated non-cGMP pathways.

While full-length ANP does not typically affect basal or forskolin-evoked cAMP levels directly, studies have indicated that ANF can influence adenylate cyclase activity and cyclic adenosine (B11128) monophosphate (cAMP) levels in certain cellular contexts, often mediated through NPR-C oup.compancreapedia.org. NPR-C has been shown to be coupled to inhibitory G-proteins (Gi-proteins) pancreapedia.org. Gi-proteins, upon activation, inhibit the activity of adenylate cyclase, thereby reducing the intracellular production of cAMP from ATP merckmillipore.comnih.govbiorxiv.orgpnas.org. This negative regulation of cAMP production represents a distinct signaling mechanism. Furthermore, ANF has been observed to enhance the efflux of cAMP to the extracellular compartment, particularly when cAMP levels are elevated by other stimuli, via NPR-C receptors coupled to downstream pathways pancreapedia.org. Ring-deleted analogs of ANF have also been shown to inhibit the adenylate cyclase/cAMP system, suggesting a potential coupling of clearance receptors to this signal transduction system oup.com.

Another significant non-cGMP pathway modulated by ANP, often attributed to NPR-C signaling, involves the activation of Phospholipase C (PLC) pancreapedia.org. Activated PLC enzymes hydrolyze the membrane-associated phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: diacylglycerol (DAG) and inositol (B14025) triphosphate (IP3) nih.govaocs.orgscientificarchives.comdovepress.comresearchgate.net. IP3 is released into the cytosol and binds to its receptors on the endoplasmic reticulum membrane, leading to the release of intracellular calcium (Ca²⁺) stores nih.govaocs.orgscientificarchives.comresearchgate.net. DAG, remaining in the membrane, can activate protein kinase C (PKC) and other downstream effectors nih.govaocs.orgscientificarchives.com. Research findings indicate that ANF stimulates phosphoinositide hydrolysis in a dose-dependent manner through NPR-C receptors, suggesting a role for these receptors in activating the PLC/IP3 pathway pancreapedia.org.

The natriuretic peptide clearance receptor (NPR-C) is known to be coupled to inhibitory G-proteins (Gi-proteins) pancreapedia.org. G-protein-coupled receptors (GPCRs), including those that interact with natriuretic peptides, can couple with different G-protein subtypes (Gs, Gi, Gq, G12/13) to elicit diverse intracellular signal transductions nih.govnih.gov. Gi-protein coupling is typically associated with the inhibition of adenylate cyclase activity, leading to a decrease in intracellular cAMP levels merckmillipore.combiorxiv.orgpnas.org. Beyond cAMP modulation, small cytoplasmic domain peptides of NPR-C have been shown to attenuate cell proliferation through pathways involving Gialpha proteins, as well as downstream mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3-kinase), and protein kinase B (AKT) signaling cascades pancreapedia.org. These findings suggest that ANF(5-23)amide, if acting as an NPR-C agonist, could influence a complex network of Gi-protein-mediated signaling pathways.

Differential Signaling Efficacy Across ANF(5-23)amide Concentrations

The intracellular signaling pathways mediated by natriuretic peptides, including ANF(5-23)amide and its closely related analogs, are highly dependent on their concentration. The primary mechanism involves interactions with specific natriuretic peptide receptors (NPRs), which leads to the modulation of intracellular second messengers, notably cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP) levels.

While full-length ANP primarily activates the guanylyl cyclase-A (GC-A/NPRA) receptor, leading to robust cGMP production, truncated analogs like Atrial Natriuretic Peptide Des[18-22] (4-23) amide (a peptide structurally very similar to ANF(5-23)amide) function as selective agonists for the natriuretic peptide receptor-C (NPR-C) echelon-inc.com. Although NPR-C was historically considered a clearance receptor, evidence indicates its involvement in mediating distinct biological actions and intracellular signaling frontiersin.orgpancreapedia.org.

Research on related natriuretic peptides provides insight into the concentration-dependent effects relevant to ANF(5-23)amide. For instance, human ANP (hANP) has been shown to induce a significant and concentration-dependent shift in the midpoint activation potential (ΔVh) of the hyperpolarization-activated current (If) in human atrial myocytes nih.gov. This effect, which impacts cellular excitability, intensified with increasing concentrations of hANP:

hANP ConcentrationΔVh (mV) (Mean ± SEM)Statistical Significance (p-value)
0.1 nM6.9 ± 1.0< 0.001
1 nM13.0 ± 2.6< 0.001
10 nM15.3 ± 2.2< 0.001

The modulation of the If current by hANP is linked to alterations in intracellular cGMP and cAMP levels nih.gov. This highlights a general principle where varying concentrations of natriuretic peptides can elicit different magnitudes of cellular responses, reflecting a dose-dependent engagement of downstream signaling pathways.

Enzymatic Degradation and Metabolic Stability of Anf 5 23 Amide

Role of Neutral Endopeptidase (NEP) in Natriuretic Peptide Catabolism

Neutral Endopeptidase (NEP), also known as neprilysin or by its EC number 3.4.24.11, is a key zinc-containing metalloprotease responsible for the metabolic inactivation of a variety of peptides. google.com This enzyme plays a crucial role in the catabolism of natriuretic peptides, including the atrial natriuretic factor (ANF). echelon-inc.comnih.govgoogle.comwikipedia.org NEP functions by cleaving peptide substrates on the amino side of hydrophobic residues, leading to their degradation into less active or inactive fragments. google.com

The degradation of ANF by NEP is a significant mechanism for its clearance from circulation. nih.govnih.gov The kidney is particularly rich in NEP, especially in the brush border of the proximal tubules, making it a primary site for ANF degradation. nih.govcore.ac.uk By breaking down ANF, NEP effectively modulates the peptide's diuretic, natriuretic, and vasorelaxant properties. google.com Inhibition of NEP has been shown to potentiate and prolong the biological effects of ANF by preventing its enzymatic breakdown, which underscores the enzyme's central role in regulating the actions of natriuretic peptides. nih.govgoogle.comnih.gov

Half-Life and Primary Cleavage Sites of ANF(5-23)amide by Endopeptidases

The metabolic stability of ANF(5-23)amide is notably low when exposed to endopeptidases. In vitro studies using the endopeptidase thermolysin, which mimics the action of NEP, have demonstrated a rapid degradation of this peptide fragment.

The half-life of rat ANF(5-23)amide (rANF5-23-NH2) has been determined to be approximately 0.5 minutes. nih.gov This rapid breakdown is initiated at a specific cleavage site within the disulfide-linked core of the molecule. The primary and initial site of hydrolysis for ANF(5-23)amide is the peptide bond between Cysteine-7 and Phenylalanine-8 (Cys7-Phe8). nih.govportlandpress.com Cleavage at this position breaks the 17-amino acid ring structure that is characteristic of ANF peptides and is essential for their biological activity, thereby inactivating the molecule. portlandpress.comqyaobio.comlongdom.org

CompoundEndopeptidaseHalf-Life (t1/2)Primary Cleavage Site
rANF(5-23)amideThermolysin0.5 minCys7-Phe8

This table presents in vitro data on the degradation of rat atrial natriuretic factor (5-23)amide.

Influence of N-Terminal Residues on ANF(5-23)amide Metabolic Stability

The amino acid sequence at the N-terminus of ANF fragments has a significant impact on their susceptibility to enzymatic degradation and, consequently, their metabolic stability. The presence of residues preceding the Cysteine-7 in ANF(5-23)amide appears to render the critical Cys7-Phe8 bond vulnerable to endopeptidase-mediated hydrolysis. nih.gov

Research comparing different truncated analogs of ANF suggests that the N-terminal extension influences the conformation of the peptide in a way that facilitates enzymatic attack within its core ring structure. The rapid hydrolysis of ANF(5-23)amide at the Cys7-Phe8 bond highlights this vulnerability. nih.gov Conversely, the removal of these N-terminal residues can confer improved stability against this initial, inactivating cleavage event. nih.gov

Comparison of ANF(5-23)amide Stability with Other ANP Fragments (e.g., ANF(7-23)amide)

A direct comparison between the metabolic stability of ANF(5-23)amide and ANF(7-23)amide clearly illustrates the protective effect of N-terminal truncation. While ANF(5-23)amide is degraded very rapidly, ANF(7-23)amide, which lacks the Ser-Ser residues at positions 5 and 6, exhibits markedly enhanced stability. nih.gov

In studies using the endopeptidase thermolysin, the half-life of rANF(7-23)amide was found to be 16 minutes, a 32-fold increase compared to the 0.5-minute half-life of rANF(5-23)amide. nih.gov Furthermore, for ANF(7-23)amide, the Cys7-Phe8 bond remained intact throughout the observation of its degradation products. nih.gov This indicates that the removal of just two amino acid residues from the N-terminus significantly alters the peptide's susceptibility to core hydrolysis by endopeptidases. These findings suggest that improved metabolic stability can be engineered into ANF analogs by modifying the N-terminal sequence. nih.gov

ANP FragmentHalf-Life (t1/2)Cys7-Phe8 Bond Cleavage
rANF(5-23)amide0.5 minYes (Initial site)
rANF(7-23)amide16 minNo

This interactive table compares the in vitro stability of two rat ANF fragments when exposed to the endopeptidase thermolysin.

Biological Activities and Pharmacodynamics of Anf 5 23 Amide in Preclinical Models

Modulation of Cardiovascular Homeostasis in In Vitro and Animal Models

Atrial natriuretic peptide (ANP), of which ANF(5-23)amide is a fragment, is recognized for its potent effects on the cardiovascular system, including vasodilation and actions against hypertrophy and fibrosis. These effects are generally mediated through the activation of guanylyl cyclase-linked natriuretic peptide receptors (NPR-A) and the subsequent increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) sigmaaldrich.com.

Vasodilatory Effects on Vascular Smooth Muscle Cells

ANP, a broader category that includes the ANF(5-23)amide fragment, is well-established for its potent vasodilatory actions. In vascular smooth muscle cells (VSMCs), both cyclic AMP (cAMP) and cGMP produce vasodilation epa.gov. The vasodilatory effects of ANP are primarily mediated by its ability to stimulate guanylyl cyclase receptors, leading to an increase in intracellular cGMP, which acts as a second messenger sigmaaldrich.com. Certain ANF peptides and derivatives are known to exhibit vasodilatory properties invivochem.cnnih.gov. While specific data on ANF(5-23)amide's direct vasodilatory effects on VSMCs are not explicitly detailed in the provided search results, the general ANP family is recognized to induce vasorelaxation by influencing the activity of effector mechanisms that control intracellular calcium concentrations epa.gov. This mechanism is crucial for blood pressure regulation and maintaining vascular tone epa.gov.

Anti-Hypertrophic and Anti-Fibrotic Actions in Cardiac Cell Cultures and Animal Models

Cardiac hypertrophy and fibrosis represent significant challenges in cardiovascular medicine, characterized by an accumulation of extracellular matrix proteins that impair heart function novoprolabs.comnih.gov. Atrial natriuretic peptide (ANP) has been shown to possess anti-fibrotic properties wikipedia.orgechelon-inc.com. ANP acts to counterbalance elevated cardiac pressure and stretch, and it can inhibit the renin-angiotensin-aldosterone system (RAAS), a system implicated in the progression of cardiac hypertrophy and fibrosis sigmaaldrich.comwikipedia.org. Preclinical studies utilizing animal models, such as mice and rats, are commonly employed to investigate cardiac fibrosis and hypertrophy novoprolabs.comnih.gov. While specific studies on ANF(5-23)amide's direct anti-hypertrophic and anti-fibrotic effects are not explicitly detailed in the search results, the established role of the larger ANP molecule in inhibiting fibrosis suggests that its active fragments, including potentially ANF(5-23)amide, would contribute to these protective actions in cardiac cell cultures and animal models.

Myocardial Ischemia-Reperfusion Injury Studies in Experimental Animals

Myocardial ischemia-reperfusion injury (MIRI) is a complex pathophysiological event occurring when blood supply is restored after a period of ischemia, leading to further myocardial damage, oxidative stress, inflammation, and cellular dysfunction. Experimental animal models, including mice, rats, and dogs, are widely used to study MIRI and evaluate potential therapeutic interventions. These models typically involve temporary occlusion of a coronary artery followed by reperfusion, mimicking clinical myocardial infarction. Up to 50% of the final infarct size observed in MIRI can be attributed to the reperfusion injury itself. Although direct evidence for ANF(5-23)amide in MIRI studies was not explicitly found in the search results, the broader ANP family has been investigated for cardioprotective effects in contexts of cardiovascular stress. The mechanisms by which ANP could offer protection in MIRI include its vasodilatory properties, which might improve microvascular flow during reperfusion, and its potential to mitigate inflammation and oxidative stress, aligning with the general protective actions against cellular dysfunction seen in MIRI sigmaaldrich.com.

Renal Physiological Regulation in In Vitro and Animal Models

ANP is a key regulator of renal function, primarily influencing sodium and water excretion and renal hemodynamics. Its effects contribute significantly to fluid and electrolyte balance.

Natriuretic and Diuretic Actions in Rodent and Canine Models

Atrial natriuretic peptide is a cardiac hormone known for its potent natriuretic (increased sodium excretion) and diuretic (increased urine excretion) properties sigmaaldrich.comwikipedia.org. Studies in rodent models, such as rats, have demonstrated that synthetic ANF infusions significantly increase glomerular filtration rate (GFR), urine flow rate, and sodium excretion. For instance, intravenous infusion of synthetic ANF (auriculin A) in rats increased GFR from 1.5 ± 0.1 to 1.8 ± 0.1 ml/min, urine volume from 17 ± 5 to 53 ± 5 µl/min, and sodium excretion from 2.1 ± 0.6 to 10.0 ± 0.9 µEq/min. Notably, when the ANF-induced increase in GFR was experimentally abolished, the associated diuresis and natriuresis also ceased, suggesting a direct link between GFR elevation and these excretory actions.

Canine models have also been utilized to investigate the functional role of endogenous ANP in maintaining sodium excretion. In a canine model of early left ventricular dysfunction, elevated endogenous ANP was observed to play a significant role in preserving sodium excretion. ANF analogs have also been tested in rat diuresis/natriuresis assays to assess their biological activity profiles invivochem.cn. A related peptide, Atrial Natriuretic Peptide (ANP) Des[18-22] (4-23) amide, which is a selective agonist of the natriuretic peptide receptor subtype C (NPR-C), is reported to increase renal sodium excretion. These findings underscore the critical role of ANP and its active fragments in renal sodium and water handling across different preclinical species.

Table 1: Effects of ANF (Auriculin A) Infusion on Renal Parameters in Rats

Parameter (Mean ± SEM)Control PeriodANF InfusionP-value (vs. Control)
GFR (ml/min)1.5 ± 0.11.8 ± 0.1< 0.01
Urine Volume (µl/min)17 ± 553 ± 5< 0.01
Sodium Excretion (µEq/min)2.1 ± 0.610.0 ± 0.9< 0.01

Regulation of Glomerular Filtration Rate and Renal Hemodynamics

A primary renal hemodynamic action of ANP is to increase the glomerular filtration rate (GFR) sigmaaldrich.com. This is achieved by ANP's ability to dilate the afferent arteriole and simultaneously constrict the efferent arteriole of the renal tubules sigmaaldrich.com. This differential effect on renal arterioles leads to an increase in glomerular pressure and, consequently, an elevated GFR sigmaaldrich.com. The kidneys possess an intrinsic autoregulatory capacity to maintain a relatively constant renal blood flow (RBF) and GFR despite fluctuations in systemic blood pressure, involving mechanisms like the myogenic response and tubuloglomerular feedback. ANP actively contributes to this regulation by inducing vasodilation, thereby increasing renal blood flow and promoting its natriuretic and diuretic effects. The findings from studies on various natriuretic peptides demonstrate their significant role in modulating renal hemodynamics and excretory function by influencing renal perfusion and filtration processes.

Effects on Renal Tubular Sodium and Water Transport

Atrial natriuretic peptide (ANP) is well-established for its role in regulating renal function by promoting natriuresis (increased sodium excretion) and diuresis (increased fluid excretion) cvphysiology.comnih.govbritannica.comsemanticscholar.org. This is generally achieved by increasing glomerular filtration rate (GFR) and inhibiting the reabsorption of sodium and water in renal tubules nih.govbritannica.com. ANP also stimulates renal dopamine (B1211576) (DA) uptake by kidney tubular cells, an effect mediated by natriuretic peptide type A (NPR-A) receptors, which subsequently leads to decreased sodium reabsorption and enhanced natriuresis nih.gov.

However, specific studies on an analog, 4-23 ANF amide, a selective agonist for the natriuretic peptide type C (NPR-C) receptor, indicate a departure from the effects observed with full ANP. Research conducted in Sprague-Dawley rats demonstrated that a 100 nM concentration of the 4-23 ANF amide had no discernible effect on renal dopamine uptake and did not modify the effects induced by 100 nM ANP nih.gov. This finding suggests that the NPR-C receptor, to which this analog is a selective agonist, does not mediate the dopamine uptake stimulation that contributes to the natriuretic effects of full ANP in renal tubular cells nih.govechelon-inc.com. The renal dopamine uptake process itself is characterized as extraneuronal, temperature-dependent, and sodium-dependent, requiring the presence of sodium ions for its actions nih.gov.

Neuroendocrine and Hormonal Interplay in Preclinical Systems

The interaction of ANF(5-23)amide and its closely related peptides with neuroendocrine and hormonal systems in preclinical settings reveals nuanced regulatory functions.

The broader family of atrial natriuretic factors (ANF) is known to inhibit components of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation and electrolyte balance nih.govnih.govnih.gov. Infusions of ANF have been reported to reduce plasma aldosterone (B195564) levels and plasma renin activity (PRA) in various species, including humans semanticscholar.orgnih.gov. For instance, a 4-hour infusion of ANF in patients with mild hypertension significantly reduced plasma aldosterone at 2 and 4 hours, with a mild but significant reduction in PRA at 2 hours nih.gov.

However, the direct effect of ANF on renin release in vitro has shown some controversy. Studies utilizing superfusion systems of rat renal cortical slices and dispersed juxtaglomerular (JG) cells found that ANF did not directly affect basal or isoproterenol-stimulated renin release by these kidney slices or dispersed JG cells nih.gov. This suggests that the observed inhibition of renin release in in vivo studies might be indirectly mediated, possibly through a macula densa mechanism, rather than a direct action on JG cells nih.gov. Regarding aldosterone production, ANF inhibits both basal and stimulated production in vitro and in vivo nih.gov. This inhibitory effect appears to be distal to the calcium messenger system, as ANF did not influence calcium influx or efflux in rat adrenal glomerulosa cells nih.gov. The precise role of ANF(5-23)amide specifically in RAAS inhibition in preclinical models would require dedicated studies on this particular fragment, as the available data predominantly pertains to the full-length ANF.

Cellular Proliferation, Differentiation, and Other Biological Responses

Beyond its neuroendocrine and renal actions, the broader ANP family has been explored for its influence on fundamental cellular processes.

The natriuretic peptide system, including ANP, influences cardiac function and can play a role in cardiac remodeling frontiersin.org. While full-length ANP is synthesized in cardiac muscular cells and released in response to atrial wall stretching, endothelin, and beta-adrenoreceptor stimulation, its direct impact on cardiomyocyte proliferation in cell culture systems, specifically for the ANF(5-23)amide fragment, is not extensively detailed in the provided information echelon-inc.com. General ANP can modulate elements related to cardiac cell excitability nih.gov, but a direct influence on proliferation of cardiomyocytes by the specific (5-23)amide fragment would require focused research in in vitro models. For instance, chronic administration of proANP31-67, another ANP-derived peptide, has been shown to reduce t-tubule density and exert anti-remodeling effects on cardiomyocytes in a rat model of hypertensive heart disease frontiersin.org.

Sperm guidance is a crucial process for successful fertilization, involving mechanisms such as chemotaxis (swimming up a chemoattractant gradient) nih.govamegroups.orgwikipedia.orgwikipedia.org. While atrial natriuretic factor (ANF) has been immunologically detected in mammalian testes, specifically in spermatids and elongating spermatozoa of mice and rats, suggesting a potential active synthesis and paracrine/autocrine function during spermiogenesis nih.gov, there is no direct evidence from the provided information demonstrating chemoattractant activity of ANF(5-23)amide specifically for spermatozoa.

Other natriuretic peptides, such as C-type natriuretic peptide (CNP), have been shown to induce sperm attraction and promote sperm motility mdpi.commdpi.comnih.gov. For example, in mice, C-type natriuretic peptide (NPPC) secreted by the oviductal ampulla attracts spermatozoa towards oocytes, a process essential for fertilization nih.gov. This involves spermatozoa expressing NPPC receptor natriuretic peptide receptor 2 (NPR2, a guanylyl cyclase), leading to increased intracellular levels of cGMP and Ca2+ nih.gov. While ANF is present in the male reproductive system, its specific role as a chemoattractant for spermatozoa, particularly for the (5-23)amide fragment, remains to be conclusively established through dedicated research in preclinical models. Sperm chemotaxis is generally associated with increases in intracellular concentrations of cAMP, cGMP, and Ca2+ frontiersin.orgmdpi.com.

Modulation of Other Cell Types and Tissues

Preclinical research into the specific modulation of various cell types and tissues by atrial natriuretic factor (5-23)amide is limited. However, its structural resemblance to known natriuretic peptide receptor-C (NPR-C) selective agonists suggests a potential mechanism of action via this receptor subtype. Analogs such as Atrial Natriuretic Peptide (ANP) Des[18-22] (4-23) amide (also known as c-ANP(4-23)) are established selective agonists for NPR-C, demonstrating no affinity for NPR-A or NPR-B. pancreapedia.orgnih.govechelon-inc.comnih.gov Consequently, insights into the broader effects of NPR-C activation in preclinical models may infer potential activities of this compound.

Metabolic Stability in Preclinical Models One documented characteristic of this compound in preclinical studies is its metabolic stability, particularly its susceptibility to enzymatic degradation. Research involving high-performance liquid chromatography and fast atom bombardment mass spectrometry has revealed its proteolytic processing. This compound demonstrates a considerably faster degradation rate when exposed to thermolysin compared to other ANP fragments like ANF(7-23)amide. vulcanchem.com

Table 1: Comparative Metabolic Stability of ANF Fragments

AnalogLength (amino acids)N-terminal residueC-terminal residueHalf-life with thermolysinInitial cleavage site
ANP(1-28)28Ser1Tyr28Not reportedVarious
ANF(5-23)amide19Val5Cys23-NH20.5 minCys7-Phe8 bond
ANF(7-23)amide17Cys7Cys23-NH216 minOther than Cys7-Phe8 bond

Inferred Modulation via NPR-C Activation NPR-C, distinct from NPR-A and NPR-B which primarily mediate cGMP production, functions as a non-guanylyl cyclase receptor. It is coupled to adenylyl cyclase inhibition or phospholipase C activation through inhibitory guanine (B1146940) nucleotide regulatory protein (Gi). nih.gov Preclinical studies using ANF and CNP, or specific NPR-C agonists like c-ANP(4-23), have indicated NPR-C mediated biological actions in various extra-cardiac tissues:

Pancreas: NPR-C receptors are present in the exocrine pancreas. Activation of NPR-C by ANF has been shown to stimulate pancreatic exocrine secretion in a dose-dependent manner, primarily through the phosphoinositide pathway. pancreapedia.org

Liver and Salivary Glands: Studies have reported that both centrally and peripherally administered ANF and C-type natriuretic peptide (CNP) exert biological actions, predominantly through NPR-C activation, in the liver and salivary glands, in addition to the pancreas. pancreapedia.org

Vascular Smooth Muscle Cells (VSMC): Activation of NPR-C by c-ANP(4-23) and CNP has been observed to inhibit adenylyl cyclase activity through Gi protein coupling. Furthermore, NPR-C activation can stimulate phosphatidyl inositol (B14025) (PI) turnover in VSMC, and inhibit the mitogen-activated protein kinase activity stimulated by certain growth factors. nih.gov

Adipose Tissue and Skeletal Muscle: While the primary metabolic effects of natriuretic peptides, including lipid mobilization and fat oxidation, are largely attributed to NPR-A and NPR-B signaling nih.gov, NPR-C also plays a role in modulating these effects. Preclinical studies involving whole-body and adipose tissue-specific deletions of the Nprc gene in mice have demonstrated outcomes such as reduced body fat, improved insulin (B600854) sensitivity, increased energy expenditure, and resistance to diet-induced obesity, highlighting NPR-C's involvement in dictating natriuretic peptide signaling and metabolic regulation in target tissues. biorxiv.org

While direct, dedicated preclinical studies specifically detailing the modulation of other cell types and tissues by this compound are limited in the available literature, its structural characteristics and inferred role as an NPR-C agonist suggest that it may share some of the NPR-C-mediated effects observed with other natriuretic peptides and NPR-C selective agonists in various preclinical tissue models.

Advanced Methodological Approaches for Anf 5 23 Amide Research

Quantitative Receptor Binding Assays (e.g., Radioligand Competition Assays)

Quantitative receptor binding assays are fundamental for characterizing the affinity and specificity of ANF(5-23)amide for its receptors. Radioligand competition assays are a prime example, where a known radiolabeled ligand (e.g., 125I-ANP) competes with unlabeled ligands, including ANF(5-23)amide or its analogs, for binding to specific receptor sites on cell membranes or tissues. This allows for the determination of binding affinities (Kd) and inhibitory constants (Ki or IC50).

Studies have utilized radioligands like 125I-ANP to investigate receptor distribution and binding characteristics in various tissues, such as bovine kidney and lung, and rat testes, revealing specific binding sites for ANP receptors nih.govahajournals.orgosti.gov. For instance, 125I-ANP binding sites were localized to Leydig cells and seminiferous tubules in rat testes ahajournals.org. Competitive displacement experiments have also been conducted with specific ANP analogs. For example, in rabbit lung membranes, ANP-(103-126) and a linear ANP analog, des-Cys105,Cys121-ANP-(104-126), were shown to displace 125I-ANP-(103-126) from specific binding sites researchgate.net. These studies provide quantitative data on binding affinities, as demonstrated in the table below:

LigandTarget Receptor (Primary)Tissue/Cell TypeIC50 (nM)Source
ANP-(103-126)NPR-A, NPR-CRabbit lung membranes0.26 ± 0.07 researchgate.net
des-Cys105,Cys121-ANP-(104-126)NPR-C (selective)Rabbit lung membranes0.31 ± 0.09 researchgate.net
ANP 99-126 (full-length ANP)NPR-ARat cardiac fibroblasts0.6 ahajournals.org
C-ANP 4-23 (NPR-C specific analog)NPR-CRat cardiac fibroblasts1.0 ahajournals.org

This type of data is crucial for understanding the selective binding of ANF(5-23)amide to NPR-C, as distinct from the guanylyl cyclase-linked NPR-A and NPR-B echelon-inc.comahajournals.org.

Cellular and Subcellular Localization Techniques for ANF(5-23)amide and its Receptors

Understanding the precise cellular and subcellular distribution of ANF(5-23)amide and its receptors is vital for elucidating their functional roles. Techniques such as immunofluorescence and immunoperoxidase are widely employed for this purpose.

Immunohistochemical and immunofluorescence studies have successfully localized ANP receptors (NPR-A and NPR-C) in various tissues. For example, ANP receptors were found in alveoli and bronchiolar smooth muscle cells of bovine lung and in podocytes of the kidney using immunofluorescence and immunoperoxidase methods nih.gov. In rat kidney, autoradiography with specific ligands revealed ANP clearance receptors primarily in glomeruli and renal arterial systems osti.gov. In rat testes, 125I-ANP binding sites were highly localized in Leydig cells, with moderate levels in spermatids ahajournals.org.

Antibodies against specific natriuretic peptide receptors, such as NPR-A, are used in techniques like immunofluorescence to identify receptor presence within cells. For instance, NPR-A has been shown to be present in both the plasma membrane and cytosol of inner medullary collecting duct (IMCD) cells researchgate.net. The distribution of NPR-A immunoreactivity has also been mapped in various brainstem regions, including neurons in the red nucleus, parabrachial nucleus, and dorsal motor nucleus of the vagus, suggesting diverse physiological functions beyond cardiovascular homeostasis nih.gov. These localization studies provide anatomical context for the functional actions of natriuretic peptides and their fragments.

In Vitro Functional Bioassays for cGMP Accumulation and Enzyme Activity

A hallmark of natriuretic peptide signaling, particularly through NPR-A and NPR-B, is the stimulation of intracellular cyclic guanosine (B1672433) monophosphate (cGMP) production via their intrinsic guanylyl cyclase activity researchgate.netfrontiersin.orgnih.govnih.gov. In vitro functional bioassays are used to quantify this cGMP accumulation and assess the enzymatic activity of the receptors in response to ANF(5-23)amide or other natriuretic peptides.

While ANP and brain natriuretic peptide (BNP) primarily bind to and activate NPR-A, leading to significant cGMP elevation, C-type natriuretic peptide (CNP) activates NPR-B, also producing cGMP, albeit often at a lower magnitude frontiersin.org. In contrast, ANF(5-23)amide is recognized as an NPR-C agonist echelon-inc.com. The NPR-C receptor is distinct from NPR-A and NPR-B in that it lacks guanylyl cyclase activity and primarily functions as a clearance receptor, regulating the local concentrations and effects of natriuretic peptides by internalizing and degrading them uniprot.orgpnas.orgwikipedia.org. Therefore, direct cGMP accumulation would not typically be expected from ANF(5-23)amide activation of NPR-C.

Functional assays often involve exposing isolated cells or membrane preparations to the peptide and then measuring the intracellular cGMP levels using techniques such as radioimmunoassay or enzyme-linked immunosorbent assay (ELISA). For example, incubation of IMCD cells with ANP significantly increased cGMP levels, indicating functional NPR-A expression researchgate.net. Studies have also shown that linear ANP analogs might bind to receptors without activating guanylyl cyclase, highlighting the importance of structural integrity for functional activation researchgate.net.

Ex Vivo Organ Perfusion and Tissue Bath Studies

Ex vivo organ perfusion and tissue bath studies provide controlled environments to investigate the direct effects of ANF(5-23)amide on isolated organs and tissues, independent of systemic influences. These models are crucial for understanding localized responses and mechanisms.

The isolated perfused heart, for instance, has been extensively used to study ANP release and its cardiac effects. Experiments using isolated perfused rat hearts have provided direct evidence that atrial distension stimulates ANP release nih.govoup.com. Furthermore, studies have shown that hypoxia can also stimulate ANP secretion from isolated perfused rat atria viamedica.plstm-journal.ru. These setups allow for the assessment of ANP's impact on parameters such as heart rate, myocardial injury markers (e.g., lactate (B86563) dehydrogenase, creatine (B1669601) kinase-MB), and nitric oxide release, demonstrating its cardioprotective effects scielo.br.

Tissue bath studies are commonly employed to examine the effects of natriuretic peptides on vascular smooth muscle contraction and relaxation. By applying ANF(5-23)amide or other natriuretic peptides to isolated vascular rings, researchers can measure changes in isometric tension, providing insights into their vasorelaxant properties and the downstream signaling pathways involved. While direct examples for ANF(5-23)amide in tissue bath studies were not explicitly found in the provided snippets, these are standard methodologies for studying the vascular effects of natriuretic peptides generally nih.gov.

Genetically Engineered Animal Models for Natriuretic Peptide System Research (e.g., Receptor Knockout Models)

Genetically engineered animal models, particularly knockout mice, have been instrumental in defining the physiological roles of individual components of the natriuretic peptide system, including receptors relevant to ANF(5-23)amide.

Mice with targeted disruption of the gene encoding natriuretic peptide receptor A (Npr1, also known as GC-A/NPRA) exhibit significant phenotypes such as hypertension, cardiac hypertrophy, and fibrosis oup.comahajournals.orgahajournals.orgphysiology.orgwikigenes.orgphysiology.orgresearchgate.net. These models have confirmed that NPR-A mediates the majority of ANP's and BNP's cardiovascular effects ahajournals.org. For example, Npr1 knockout mice show increased susceptibility to heart failure and exhibit marked cardiac hypertrophy and fibrosis ahajournals.orgahajournals.orgwikigenes.orgresearchgate.net. Sex-specific differences in the severity of these phenotypes have also been observed, with male NPR-A knockout mice showing more severe cardiovascular issues, potentially linked to proteasome and mitochondrial dysfunction ahajournals.org.

Similarly, studies on mice lacking the natriuretic peptide receptor C gene (Npr3) have revealed important insights. Npr3 knockout mice exhibit skeletal overgrowth, supporting the role of NPR-C as a clearance receptor that regulates natriuretic peptide levels and, consequently, their influence on bone development pnas.org. These models allow researchers to investigate the complex interplay between specific natriuretic peptides and their receptors in vivo, providing a comprehensive understanding of their physiological and pathophysiological roles. Conditional knockout models, such as cardiac-specific deletion of NPR-A, allow for the study of localized effects on myocardial metabolism and gene expression spandidos-publications.com.

Proteomic and Metabolomic Profiling in Response to ANF(5-23)amide

Proteomic and metabolomic profiling offer powerful approaches to comprehensively analyze the molecular responses of biological systems to compounds like ANF(5-23)amide. These "omics" techniques provide global insights into changes in protein expression and metabolic pathways, respectively.

While specific direct studies on ANF(5-23)amide were not detailed in the provided snippets, metabolomic profiling has been applied to study the effects of ANP analogs. For instance, a study investigating the ANP analog MANP in humans identified significant and progressive changes in a wide range of circulating metabolites, including spisulosine, paecilaminol, and thyrotropin releasing hormone, indicating broad metabolic impacts beyond cGMP activation and blood pressure reduction ahajournals.org. In models of cardiac hypertrophy, metabolomic profiling has revealed alterations in cardiac fatty acid concentrations and changes in ketogenic amino acid levels, suggesting shifts in energy metabolism ahajournals.org.

Proteomic approaches, such as Western blotting and analyses of proteasome activity, have been used in NPR-A knockout mice to investigate changes in protein expression and cellular function. For example, reductions in proteasome subunit activities and altered expression levels of mitochondrial fusion and fission proteins were observed in NPR-A knockout hearts, highlighting disruptions in protein degradation and mitochondrial dynamics ahajournals.org. The integration of metabolomic and proteomic data can provide a more holistic view of the cellular and systemic responses to natriuretic peptides, including their fragments and analogs like ANF(5-23)amide, shedding light on their intricate involvement in metabolic regulation and disease pathophysiology.

Future Research Trajectories and Translational Potential of Anf 5 23 Amide

Elucidation of Undiscovered Signaling Cascades and Molecular Targets

While the broader natriuretic peptide system, including ANP, is well-characterized for its interaction with natriuretic peptide receptors (NPRs), the specific signaling cascades and molecular targets directly engaged by ANF(5-23)amide are still being fully elucidated. As a truncated amide form, ANF(5-23)amide likely exhibits selective binding preferences or altered downstream signaling compared to full-length ANP. For instance, ANP Des[18-22] (4-23) amide, rat, a related peptide, is a selective agonist of natriuretic peptide receptor subtype C (NPR-C). echelon-inc.com Future research should focus on detailed receptor binding kinetics and structural biology studies to map its precise interactions with NPR-A, NPR-B, and NPR-C, as well as investigate the possibility of off-target or novel receptor interactions.

Advanced proteomic and phosphoproteomic approaches could identify novel protein interactions and phosphorylation events triggered by ANF(5-23)amide. Techniques such as affinity purification-mass spectrometry or CRISPR-based screening might uncover previously unrecognized direct or indirect molecular targets. Such studies could reveal distinct pathways influencing cellular processes beyond the canonical cGMP-dependent signaling, potentially involving alternative second messengers or protein-protein interactions. For example, some fatty acid amides, while not directly binding to cannabinoid receptors, have been shown to affect cell signaling and elicit biological effects, potentially through targets other than cannabinoid receptors. nih.gov Research into other amide-containing compounds suggests that they can engage diverse protein targets, including protein kinases involved in cell regulation and tumor progression. mdpi.comjppres.com Understanding these specific molecular targets will be crucial for fully grasping the therapeutic potential of ANF(5-23)amide.

Design and Evaluation of Next-Generation ANP Analogs with Tailored Properties

The peptide nature of ANF(5-23)amide provides an excellent scaffold for the rational design of next-generation analogs with improved pharmacokinetic and pharmacodynamic properties. Current challenges with peptide therapeutics often include limited stability and bioavailability. Research can leverage peptide engineering techniques, such as incorporating non-natural amino acids, cyclization, or pegylation, to enhance its metabolic stability and prolong its half-life in circulation. For instance, studies on mini atrial natriuretic peptide (miniANP) analogs, a cyclic pentadecapeptide, have shown that specific amino acid substitutions can enhance biological activity. nih.gov The strategic introduction of D-amino acids or other modifications could confer resistance to enzymatic degradation by proteases like neutral endopeptidase (NEP), which degrades ANP. echelon-inc.com

Furthermore, tailored analogs could be designed to achieve receptor subtype selectivity, preferential tissue distribution, or to act as biased agonists, eliciting specific downstream signaling outcomes. Computational approaches, including molecular dynamics simulations and machine learning models, can predict the binding affinities and conformational preferences of modified peptides, accelerating the design process. Advances in generative models for peptide design, such as conditional variational autoencoders, allow for the generation of novel peptide sequences with desired properties, including improved stability and efficacy. researchgate.netpreprints.org This targeted approach can lead to the development of ANF(5-23)amide derivatives optimized for specific therapeutic applications with reduced off-target effects.

Development of ANF(5-23)amide as a Pharmacological Tool for Research

Given its defined structure and likely specific biological activities, ANF(5-23)amide holds significant promise as a valuable pharmacological tool for basic and translational research. It can serve as a highly specific probe to dissect the physiological roles of the natriuretic peptide system and its fragments in various biological contexts.

Potential applications include:

Receptor characterization: As a selective modulator, ANF(5-23)amide can be used in competitive binding assays and cell-based reporter systems to further characterize NPR subtypes and potentially identify novel binding sites.

Signaling pathway elucidation: Its use as a research reagent can help delineate specific downstream signaling pathways, including cGMP-dependent and potentially cGMP-independent cascades, in different cell types and tissues.

Mechanism of action studies: Researchers can utilize ANF(5-23)amide to perturb specific components of the natriuretic peptide system in in vitro and in vivo models, thereby clarifying the precise mechanisms underlying its observed biological effects. This includes studying its influence on ion channels, enzyme activities, or gene expression profiles.

Development of assays: It can be instrumental in establishing high-throughput screening assays for identifying small molecule modulators or antibodies that target specific aspects of natriuretic peptide signaling.

Exploration of its Role in Complex Biological Systems Beyond Cardiovascular and Renal Homeostasis

While ANP is primarily known for its roles in cardiovascular and renal physiology, emerging evidence suggests broader involvement of natriuretic peptides and their fragments in other complex biological systems. Future research on ANF(5-23)amide should explore its potential roles in:

Metabolic Regulation: The natriuretic peptide system has been linked to metabolic processes, including lipolysis, glucose homeostasis, and energy balance. pnas.org Investigating how ANF(5-23)amide influences adipocyte function, insulin (B600854) sensitivity, or mitochondrial respiration could reveal novel therapeutic avenues for metabolic disorders such as obesity and type 2 diabetes. Studies on other amide derivatives have shown positive effects on lipid and glucose metabolism in models of metabolic disorders. mdpi.com

Neurobiology: Natriuretic peptides are present in the central nervous system and influence neuronal activity, neurogenesis, and cognitive functions. Exploring the effects of ANF(5-23)amide on neurotransmission, neuroinflammation, or neuroprotection could open new frontiers in neurological and psychiatric research. Amines, a broader class of compounds including amides, act as neurotransmitters and psychoactive drugs affecting brain chemistry. libretexts.orgfrontiersin.org

Inflammation and Immunity: Natriuretic peptides have immunomodulatory properties. Research should investigate how ANF(5-23)amide impacts immune cell function, cytokine production, and inflammatory responses in various disease models, such as chronic inflammatory conditions or acute lung injury. nih.govmdpi.comahajournals.org Fatty acid amides, including anandamide, have been implicated in modulating inflammation. nih.govahajournals.orgpnas.orgd-nb.info

Synergistic Interactions with Other Hormonal Systems in Preclinical Contexts

Understanding how ANF(5-23)amide interacts synergistically or antagonistically with other major hormonal systems is critical for its preclinical evaluation and potential translational applications. Key areas for investigation include:

Renin-Angiotensin-Aldosterone System (RAAS): The RAAS is a primary counter-regulatory system to natriuretic peptides, regulating blood pressure and fluid balance. wikipedia.orgwikipedia.orgnih.govclevelandclinic.org Preclinical studies should assess whether ANF(5-23)amide can modulate components of the RAAS, such as renin release, angiotensin II production, or aldosterone (B195564) secretion, thereby offering a multi-pronged approach to conditions like hypertension or heart failure.

Vasopressin (Antidiuretic Hormone) System: Vasopressin plays a crucial role in water reabsorption in the kidneys. anmfonline.orgnih.gov Investigating the interplay between ANF(5-23)amide and vasopressin signaling, particularly its influence on aquaporin channels or vasopressin receptor expression/activity, could provide insights into managing fluid balance disorders. Atosiban, another amide-containing peptide, is an inhibitor of oxytocin (B344502) and vasopressin receptors. drugbank.comdrugbank.com

Sympathetic Nervous System: The sympathetic nervous system influences cardiovascular function and stress responses. Research could explore if ANF(5-23)amide can attenuate sympathetic overactivity, potentially through central or peripheral mechanisms, offering benefits in conditions characterized by sympathetic hyperactivity.

Endocannabinoid System: Given that ANF(5-23)amide contains an amide bond, exploring its potential interactions with the endocannabinoid system, which involves fatty acid amide hydrolase (FAAH) responsible for degrading lipid amides like anandamide, could be insightful. nih.govnih.govresearchgate.net Inhibition of FAAH has shown various beneficial effects, including anti-inflammatory and neuroprotective properties, and influences metabolic processes. pnas.orgnih.govmdpi.comahajournals.orgd-nb.infonih.govpnas.orgoncotarget.comweizmann.ac.ilmedrxiv.orgumontreal.ca

Q & A

Q. What experimental methods are recommended for detecting and quantifying atrial natriuretic factor (5-23)amide in biological samples?

To measure ANF (5-23)amide, researchers commonly use radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA) with antibodies specific to the peptide's truncated sequence. For example, studies in rats and humans validated these methods using synthetic ANF analogs and cross-reactivity tests . Advanced techniques like mass spectrometry (LC-MS/MS) provide higher specificity by distinguishing ANF (5-23)amide from full-length ANP or degradation products. Ensure sample stabilization with protease inhibitors to prevent peptide degradation during processing .

Q. What are the primary physiological roles of ANF (5-23)amide in renal and cardiovascular systems?

ANF (5-23)amide exerts natriuretic and vasodilatory effects by binding to guanylyl cyclase-coupled receptors (NPR-A), elevating intracellular cGMP. Key actions include:

  • Renal : Increases glomerular filtration rate (GFR) by dilating afferent arterioles and constricting efferent arterioles, promoting sodium excretion .
  • Cardiovascular : Reduces blood pressure via systemic vasodilation and suppression of renin-angiotensin-aldosterone system (RAAS) activity .
    Mechanistically, it antagonizes angiotensin II-induced vasoconstriction and aldosterone synthesis .

Q. How does ANF (5-23)amide interact with natriuretic peptide receptors (NPRs)?

ANF (5-23)amide primarily binds NPR-A , a transmembrane receptor with intrinsic guanylate cyclase activity. Binding triggers cGMP production, modulating downstream effectors like protein kinase G (PKG). Structural studies indicate the peptide’s C-terminal amidation enhances receptor affinity compared to non-amidated fragments . NPR-C, a clearance receptor, also binds ANF (5-23)amide but lacks cyclase activity, instead regulating peptide degradation .

Advanced Research Questions

Q. How do genetic polymorphisms (e.g., ANP T2238C) influence ANF (5-23)amide’s efficacy in cardiovascular disease models?

The T2238C polymorphism (rs5065) in the NPPA gene correlates with altered ANF secretion and hypertension risk. Meta-analyses show the CC genotype associates with 30% higher circulating ANF levels but paradoxically increased hypertension prevalence, suggesting receptor desensitization or compensatory RAAS activation. Experimental models using CRISPR-edited rodents demonstrate that this polymorphism reduces ANF’s vasodilatory potency, necessitating adjusted dosing in therapeutic studies .

Q. What contradictions exist in ANF (5-23)amide’s role in atrial fibrillation (AF) pathophysiology?

Studies report conflicting data on ANF levels in AF:

  • Depletion Hypothesis : Chronic AF reduces atrial ANF storage granules, lowering plasma levels due to impaired synthesis (observed in human atrial biopsies) .
  • Compensatory Elevation : Paroxysmal AF may transiently increase ANF secretion as a countermeasure to volume overload (supported by biomarker studies) .
    Methodological factors (e.g., sampling timing, assay specificity) contribute to discrepancies. Longitudinal studies with continuous ECG monitoring are recommended to correlate ANF dynamics with AF burden .

Q. What strategies optimize ANF (5-23)amide’s stability and bioavailability in preclinical models?

The peptide’s short half-life (<3 minutes in vivo) necessitates:

  • Structural Modifications : C-terminal amidation and D-amino acid substitutions reduce enzymatic degradation. For example, substituting Gly¹⁵ with D-Ala improves resistance to neprilysin .
  • Delivery Systems : Liposomal encapsulation or PEGylation extends circulation time. In rat models, PEGylated ANF (5-23)amide showed a 5-fold increase in half-life and enhanced diuretic response .

Q. How does ANF (5-23)amide modulate cGMP signaling in vascular smooth muscle cells (VSMCs)?

ANF (5-23)amide activates particulate guanylate cyclase (pGC) in VSMCs, elevating cGMP by 10–20-fold within 5 minutes. Downstream, cGMP-dependent protein kinase (PKG) phosphorylates targets like:

  • Myosin light chain phosphatase (MLCP) , promoting vasodilation.
  • Phosphodiesterase 5 (PDE5) , creating a negative feedback loop to limit overactivation.
    Note: Co-administration with PDE5 inhibitors (e.g., sildenafil) synergistically enhances vasodilation .

Methodological Considerations

Q. How to resolve discrepancies in ANF receptor binding assays?

Contradictory KdK_d values (e.g., 1–50 nM range) arise from:

  • Receptor Source : Native vs. recombinant NPR-A (HEK293-expressed receptors may lack post-translational modifications).
  • Assay Conditions : Radiolabeled vs. fluorescent probes (¹²⁵I-ANF has higher specificity than FITC analogs).
    Standardize protocols using membrane fractions from target tissues (e.g., renal glomeruli) and competitive binding curves with unlabeled ANF (5-23)amide .

Q. What experimental models best replicate ANF (5-23)amide’s effects in human hypertension?

  • Spontaneously Hypertensive Rats (SHR) : Mimic essential hypertension with elevated RAAS activity. ANF infusion (10 µg/kg/hr) reduces systolic BP by 20–25 mmHg .
  • NPR-A Knockout Mice : Highlight receptor-specific effects; these mice exhibit salt-resistant hypertension unresponsive to ANF .
  • Humanized ANP Transgenic Models : Express human NPPA variants to study pharmacogenomic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.